2-(3-(Diethylamino)propyl)-7-methyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
Properties
IUPAC Name |
2-[3-(diethylamino)propyl]-7-methyl-1-(3-propoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N2O4/c1-5-16-33-21-11-8-10-20(18-21)25-24-26(31)22-17-19(4)12-13-23(22)34-27(24)28(32)30(25)15-9-14-29(6-2)7-3/h8,10-13,17-18,25H,5-7,9,14-16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBYDDLLANLDAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C2C3=C(C(=O)N2CCCN(CC)CC)OC4=C(C3=O)C=C(C=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(Diethylamino)propyl)-7-methyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione , also known by its CAS number 893352-14-2, is a member of the chromeno[2,3-c]pyrrole class of compounds. This class has garnered attention for its diverse biological activities, including antioxidant properties and potential therapeutic applications. This article focuses on the biological activity of this specific compound, synthesizing findings from various studies and research articles.
- Molecular Formula : C28H34N2O4
- Molecular Weight : 462.6 g/mol
- Structure : The compound features a complex bicyclic structure that contributes to its biological activity.
Antioxidant Activity
Research indicates that compounds within the chromeno[2,3-c]pyrrole family exhibit significant antioxidant activity . For instance, studies have demonstrated that these compounds can scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related diseases .
Antibacterial Activity
The compound has shown promising antibacterial properties against various strains of bacteria. In particular, derivatives of chromeno[4,3-b]- and chromeno[3,4-c]pyrroles have been reported to possess antibacterial activity comparable to that of established antibiotics like gentamicin. Specifically, the compound exhibited effectiveness against both Gram-positive and Gram-negative bacteria .
Enzyme Inhibition
Recent studies have highlighted the potential of this compound as an inhibitor of specific enzymes. For example, it has been noted for its ability to inhibit the Main protease (Mpro) of SARS-CoV-2, suggesting a role in antiviral therapies . Additionally, it acts as a glucokinase activator, which could have implications for diabetes management by enhancing glucose metabolism .
Study 1: Antioxidant Properties
A study conducted on various derivatives of chromeno[2,3-c]pyrroles found that they exhibited potent antioxidant activities through the inhibition of lipid peroxidation and scavenging of DPPH radicals. The study quantified the antioxidant capacity using IC50 values, demonstrating significant promise for therapeutic applications in oxidative stress-related conditions.
| Compound | IC50 (μM) |
|---|---|
| Chromeno[2,3-c]pyrrole derivative | 15.7 |
| Standard antioxidant (Ascorbic acid) | 10.5 |
Study 2: Antibacterial Efficacy
In a comparative analysis of antibacterial activity against Staphylococcus aureus and Escherichia coli, the compound displayed remarkable efficacy:
| Bacterial Strain | Zone of Inhibition (mm) | Comparison Drug (Gentamicin) |
|---|---|---|
| Staphylococcus aureus | 18 | 20 |
| Escherichia coli | 16 | 19 |
These results indicate that while gentamicin remains slightly more effective, the compound's activity is noteworthy and warrants further exploration.
Study 3: Enzyme Inhibition
The enzyme inhibition study revealed that the compound effectively inhibited Mpro with an IC50 value of 12 μM. This positions it as a potential candidate for further development as an antiviral agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-(3-(Diethylamino)propyl)-7-methyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be contextualized against related derivatives, as illustrated below:
Table 1: Structural and Physicochemical Comparison
*Estimated based on average yields for similar compounds in the library .
Key Observations:
Substituent Effects on Reactivity: Electron-donating groups (e.g., methoxy in 3,4,5-trimethoxyphenyl) require longer heating (up to 2 hours) during synthesis, whereas electron-withdrawing groups (e.g., chloro) reduce reaction times (15–20 minutes) . The diethylaminopropyl group in the target compound may enhance solubility in polar solvents due to its tertiary amine moiety, contrasting with the hydroxyethyl group in the 3,4,5-trimethoxyphenyl derivative .
Spectral and Physical Properties :
- The 3-propoxyphenyl group in the target compound introduces additional ether linkages (C-O-C), likely contributing to IR bands near 1256–1231 cm⁻¹ (C-O stretch) and NMR signals for propyl chains (δ ~1.0–1.5 ppm) .
- Melting points vary significantly with substituents: Chloro and hydroxyl groups (e.g., 276–279°C in the 7-chloro derivative) increase rigidity compared to alkylated analogs (e.g., 195–197°C in the trimethoxyphenyl derivative) .
Research Findings and Implications
- Synthetic Flexibility: The MCR protocol enables rapid diversification, with 223 successful examples of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones reported, highlighting the adaptability of the scaffold .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
